N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
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Overview
Description
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a chemical compound with a complex structure that includes a methoxyphenyl group, an isoxazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is to react 4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The resulting isoxazole compound is then reacted with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to inflammation and pain.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methylene]-4-methylbenzenesulfonamide
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide
N-([3-(4-methoxyphenyl)-5-isoxazolyl]methyl)benzenesulfonamide
Uniqueness: N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with multiple biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-14-9-7-13(8-10-14)17-11-15(23-19-17)12-18-24(20,21)16-5-3-2-4-6-16/h2-11,18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLQJCUCOQSQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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